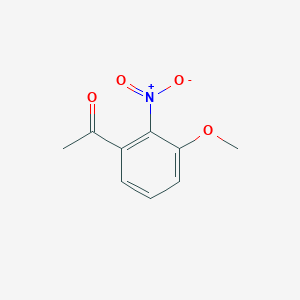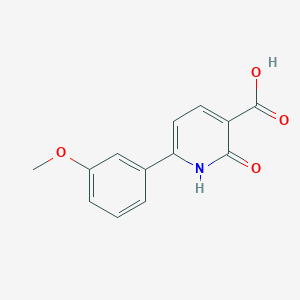
6-(3-Methoxy-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
描述
The compound "6-(3-Methoxy-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The methoxy group attached to the phenyl ring and the carboxylic acid functionality on the pyridine ring suggest that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical transformations. For instance, the synthesis of substituted pyridines can be achieved through reactions with sodium phenoxide in phenol, as described in the formation of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides . Another example is the preparation of 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid, which involves a sequence of three reactions . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using spectroscopic methods such as IR, UV, NMR, and mass spectrometry. For example, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was thoroughly characterized using these techniques, and its molecular structure was confirmed by X-ray single crystal analysis . These techniques would be essential in analyzing the molecular structure of "6-(3-Methoxy-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid" to ensure the correct synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, which can be used to further modify the compound or to study its reactivity. For example, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford different substituted pyridine-3-carboxylates . Understanding the reactivity of the compound with different nucleophiles could provide insights into its chemical behavior and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxy groups can affect the compound's hydrophobicity and its interaction with biological targets . The antioxidant properties of some pyridine derivatives have also been reported, indicating their potential as chain-breaking antioxidants . Analyzing these properties for "6-(3-Methoxy-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid" would be crucial for determining its suitability for various applications.
安全和危害
未来方向
属性
IUPAC Name |
6-(3-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-9-4-2-3-8(7-9)11-6-5-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWKUVRLNDQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxy-phenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
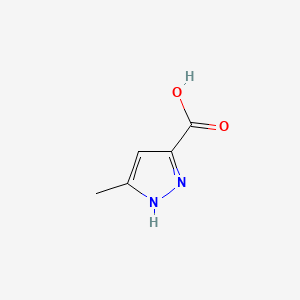
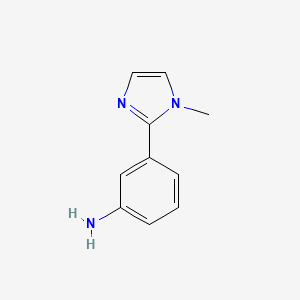
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)
![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)

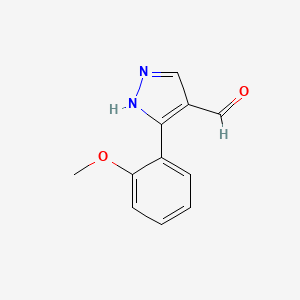
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
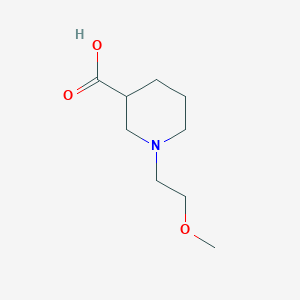
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)
